3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne
Overview
Description
3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne is a chemical compound with the molecular formula C6H6OS . It has a molecular weight of 126.17 g/mol . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne are not fully detailed in the available sources. The molecular weight is 126.17 g/mol and the molecular formula is C6H6OS . Other properties such as boiling point, melting point, and density are not specified .Scientific Research Applications
Polymer Synthesis
The compound “3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne” may be used in thiol-yne click polymerization, a process that creates sulfur-containing polymers with unique topological structures. This method has various types, including free-radical, amine-mediated, and transition-metal catalyzed processes .
Organic Synthesis
This chemical could be involved in the synthesis of organyl selenides, as similar compounds have been used for creating organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides and related structures .
Analytical Chemistry
Such compounds can be used as standards or reagents in analytical methods like HPLC or LC-MS to identify or quantify other substances .
Safety and Hazards
properties
IUPAC Name |
3-prop-2-ynylsulfinylprop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-3-5-8(7)6-4-2/h1-2H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIBALJMDAEJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCS(=O)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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